Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an imidazo ring and a pyridine ring, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used as intermediates in the synthesis of various biologically active compounds .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant reduction of bacterial load in acute tb mouse models , suggesting potential antimicrobial activity.
Biochemical Analysis
Biochemical Properties
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and the production of reactive metabolites .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . For instance, it can intercalate into DNA, causing mutations and affecting DNA replication and transcription . Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity and the regulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as antimicrobial and anticancer activity . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its efficacy and safety in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . The compound’s localization and accumulation within cells can affect its activity and function, influencing its therapeutic and toxic effects . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biomedical research and therapy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. After the reaction is complete, the product is isolated through filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the imidazo[1,2-a]pyridine scaffold.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer activities.
Biological Studies: It is employed in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
Ethyl 3-formyl-7-methylimidazo[1,2-a]pyridine-2-carboxylate: This compound has a formyl group at the 3-position, which can influence its reactivity and biological activity.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound has been studied for its anti-tuberculosis activity and shows significant activity against multidrug-resistant and extensively drug-resistant strains.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-10-6-8(2)4-5-13(9)10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBLAPOUYKOLSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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